GRK2 Inhibitory Potency: GSK466317A vs. Paroxetine (Benchmark GRK2 Inhibitor)
GSK466317A exhibits a 4‑fold improvement in GRK2 inhibition over the benchmark GRK2 inhibitor paroxetine in the same enzymatic assay [1].
| Evidence Dimension | GRK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 31.6 μM (log IC50 = -4.5) |
| Comparator Or Baseline | Paroxetine: 126 μM (log IC50 = -3.9) |
| Quantified Difference | 4‑fold greater potency for GSK466317A |
| Conditions | In vitro enzymatic assay measuring GRK2 activity [1] |
Why This Matters
When moderate GRK2 inhibition is required but paroxetine's weak potency is insufficient, GSK466317A offers a quantifiable step-up in activity without switching to high‑potency analogs that introduce new selectivity challenges.
- [1] Homan KT, Larimore KM, Elkins JM, Szklarz M, Knapp S, Tesmer JJG. Table 2: Potency and Selectivity of Inhibitors among the GRKs and PKA. ACS Chem Biol. 2015;10(1):310-9. doi:10.1021/cb5006323. PMID:25238254; PMCID:PMC4301037. View Source
